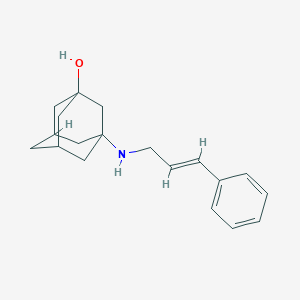![molecular formula C20H23Cl2N5O2 B271959 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B271959.png)
1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine, also known as BDBMT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound belongs to the class of tetrazole derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
作用机制
The mechanism of action of 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has also been found to inhibit the activity of the viral protease, which is essential for viral replication. The anti-inflammatory activity of 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has also been found to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell growth and apoptosis. In addition, 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
实验室实验的优点和局限性
1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has several advantages for lab experiments. It exhibits potent antitumor and antiviral activity, making it a promising candidate for the development of new cancer and antiviral drugs. 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has some limitations for lab experiments. It is highly reactive and can be difficult to handle, requiring careful handling and storage. In addition, the mechanism of action of 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine is not fully understood, which makes it challenging to optimize its therapeutic properties.
未来方向
There are several future directions for the research on 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine. One direction is to further explore the mechanism of action of 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine and identify its molecular targets. This will provide a better understanding of how 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine exerts its therapeutic effects and may help to optimize its therapeutic properties. Another direction is to investigate the potential of 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine as a combination therapy with other anticancer or antiviral drugs. This may enhance its efficacy and reduce the risk of drug resistance. Finally, future research can focus on the development of new formulations of 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine that improve its bioavailability and reduce its toxicity.
合成方法
The synthesis of 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine involves a multi-step process that starts with the reaction of 2,6-dichlorobenzyl chloride with 3-methoxybenzyl alcohol to form an ether intermediate. The intermediate is then reacted with sodium azide to form the tetrazole ring, followed by the reaction with butylamine to form the final product. The synthesis method of 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic properties. In vitro studies have shown that 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2, as well as anti-inflammatory activity in a mouse model of acute lung injury.
属性
产品名称 |
1-butyl-N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine |
|---|---|
分子式 |
C20H23Cl2N5O2 |
分子量 |
436.3 g/mol |
IUPAC 名称 |
1-butyl-N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C20H23Cl2N5O2/c1-3-4-10-27-20(24-25-26-27)23-12-14-8-9-18(19(11-14)28-2)29-13-15-16(21)6-5-7-17(15)22/h5-9,11H,3-4,10,12-13H2,1-2H3,(H,23,24,26) |
InChI 键 |
BPYCLVSJACPTRB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
规范 SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271894.png)
![1-{3-[(2-Methoxybenzyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271895.png)
![1-{3-[(Thiophen-2-ylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271897.png)
![1-{3-[(3,4-Dimethoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271898.png)